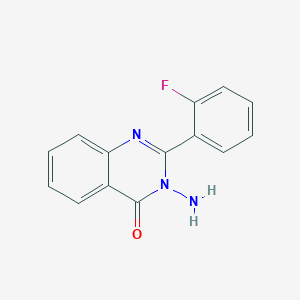
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.
Methylation: The nitrogen atom in the tetrahydroquinoline core is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amine Formation: The amine group is introduced at the 8th position of the tetrahydroquinoline ring through a series of reactions involving nitration, reduction, and amination.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5,6,7,8-tetrahydroquinoline
- 8-Aminoquinoline
- N-Methylquinoline
Uniqueness
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is unique due to its specific stereochemistry and the presence of both the methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;3-1(4)2(5)6/h3,5,7,9,11H,2,4,6H2,1H3;(H,3,4)(H,5,6)/t9-;/m0./s1 |
InChI Key |
VAZJISFHBCFPSG-FVGYRXGTSA-N |
Isomeric SMILES |
CN[C@H]1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


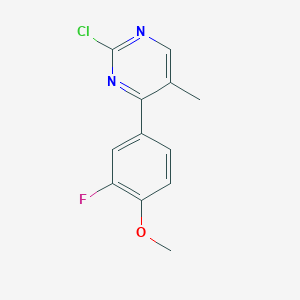
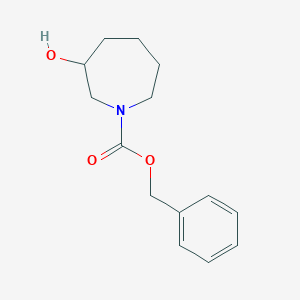
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
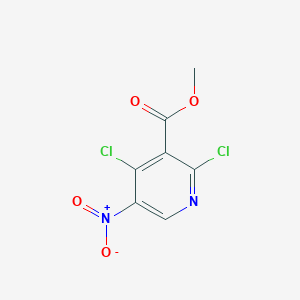
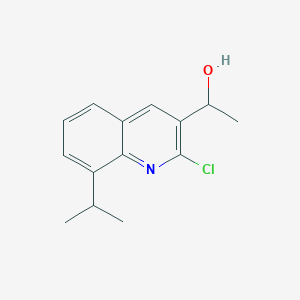
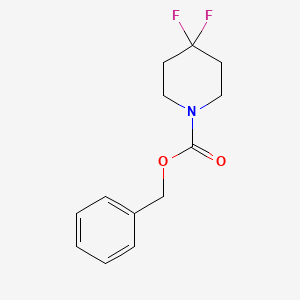
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
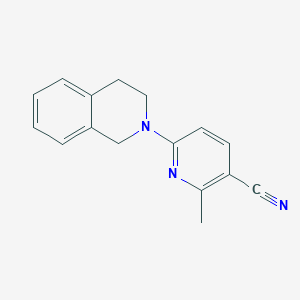
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
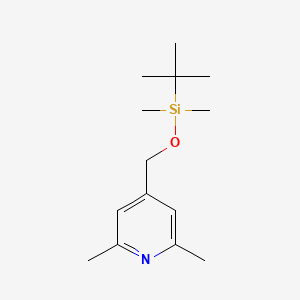
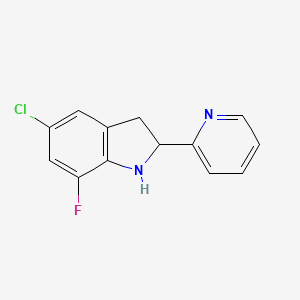
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
